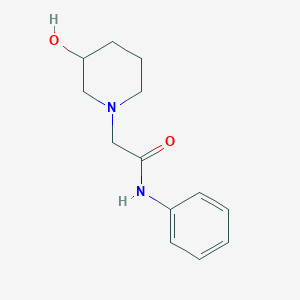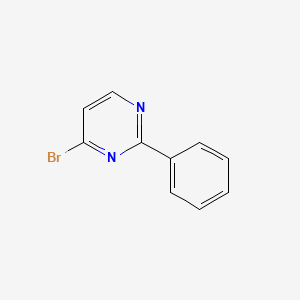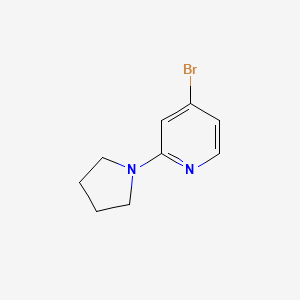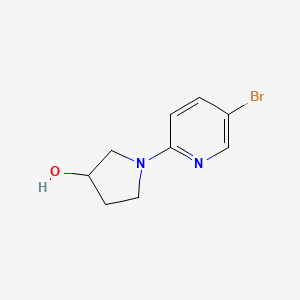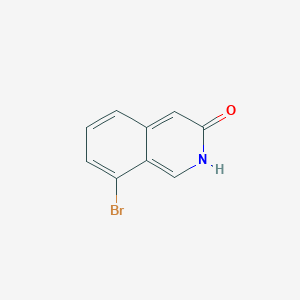
Methyl 3-bromo-5-(trifluoromethyl)picolinate
Descripción general
Descripción
Methyl 3-bromo-5-(trifluoromethyl)picolinate: is an organic compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methyl ester group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate is through the Suzuki-Miyaura coupling reaction.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of a pyridine derivative followed by bromination and esterification reactions.
Industrial Production Methods: Industrial production of methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-5-(trifluoromethyl)picolinate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Lewis Acids: Employed in Friedel-Crafts acylation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products:
Substituted Pyridine Derivatives: Formed through substitution reactions.
Oxidized or Reduced Products: Resulting from oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various substrates. The compound can participate in electron transfer processes and form stable complexes with metal ions, which are essential for its catalytic activity .
Comparación Con Compuestos Similares
Methyl 3-bromo-5-(trifluoromethyl)benzoate: Similar structure but with a benzoate group instead of a pyridine ring.
3-Bromo-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a carboxylate ester.
Uniqueness: Methyl 3-bromo-5-(trifluoromethyl)picolinate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its benzoate and benzaldehyde analogs. This uniqueness makes it valuable in specific chemical reactions and applications where pyridine derivatives are preferred .
Propiedades
IUPAC Name |
methyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODMRNGPQNZHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


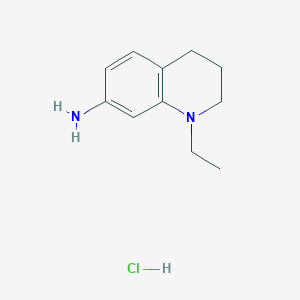
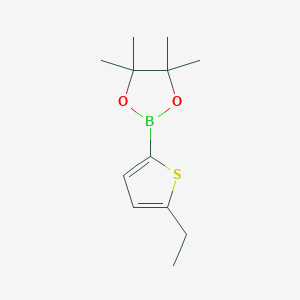
![7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1440214.png)
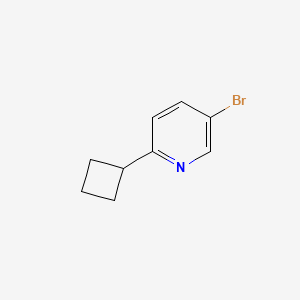
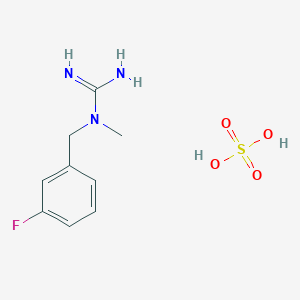
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)
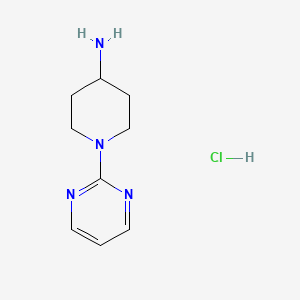
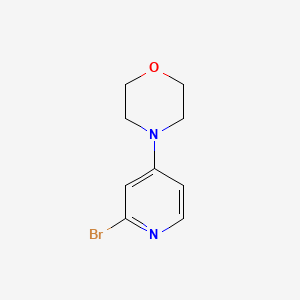
![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)
